molecular formula C18H24F3N3O2 B2393299 1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one CAS No. 2379971-13-6

1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one

Cat. No.: B2393299
CAS No.: 2379971-13-6
M. Wt: 371.404
InChI Key: YMDRBULXAGHLRF-UHFFFAOYSA-N
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Description

1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the piperidine ring: This step often involves a nucleophilic substitution reaction where a piperidine derivative is introduced.

    Attachment of the trifluoromethyl-substituted pyridine: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethyl-substituted pyridine boronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes, while the piperidine and pyrrolidinone moieties interact with proteins and enzymes, modulating their activity. This can affect various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one: shares similarities with other trifluoromethyl-substituted pyridine derivatives and piperidine-containing compounds.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with a wide range of biological targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-23-10-14(9-17(23)25)11-24-7-5-13(6-8-24)12-26-16-4-2-3-15(22-16)18(19,20)21/h2-4,13-14H,5-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDRBULXAGHLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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